molecular formula C11H13N3O2 B2610037 3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1215938-81-0

3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B2610037
CAS No.: 1215938-81-0
M. Wt: 219.244
InChI Key: PZHCFDOFCRKALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a carboxylic acid group at the 8th position and a 2-methylpropyl group at the 3rd position. It has a molecular formula of C11H13N3O2 and a molecular weight of 219.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpropylamine with a pyridine derivative, followed by cyclization with a triazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways. For example, it can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. The compound’s triazole ring is crucial for binding to the active site of the target enzyme, thereby blocking its activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
  • 3-(2-Methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

IUPAC Name

3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-7(2)6-9-12-13-10-8(11(15)16)4-3-5-14(9)10/h3-5,7H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHCFDOFCRKALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C2N1C=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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